1-(Thiazol-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-2-one
Description
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Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-(3,3,3-trifluoropropylsulfonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O3S2/c11-10(12,13)1-6-21(18,19)15-3-4-16(8(17)7-15)9-14-2-5-20-9/h2,5H,1,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPLHBPLCLJTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)CCC(F)(F)F)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Thiazol-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-2-one is a synthetic derivative that combines a thiazole moiety with a piperazine structure, modified with a trifluoropropylsulfonyl group. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with various enzymes, potentially acting as an inhibitor.
- Receptor Modulation : The thiazole and piperazine rings can interact with neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar thiazole derivatives. For instance, compounds featuring thiazole and piperazine structures have shown significant activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus (MRSA) | 32 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
| 3 | Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that modifications to the thiazole and piperazine structures can enhance antimicrobial potency against resistant strains .
Anticancer Activity
In vitro studies have shown that thiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds similar to this compound were tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 8.2 |
| HeLa (Cervical Cancer) | 15.0 |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazole and piperazine derivatives is often linked to their structural features. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and membrane permeability.
- Ring Modifications : Alterations in the piperazine ring can significantly affect receptor binding affinity and enzyme inhibition potency.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized several thiazole-piperazine derivatives and tested their antimicrobial activities. Compound 3k exhibited superior activity against Listeria monocytogenes compared to standard antibiotics, suggesting a promising lead for further development .
- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of imidazo[2,1-b]thiazole derivatives, which share structural similarities with the target compound. Results indicated that these compounds could inhibit carbonic anhydrase isoforms associated with tumor growth, leading to reduced proliferation in cancer cell lines .
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